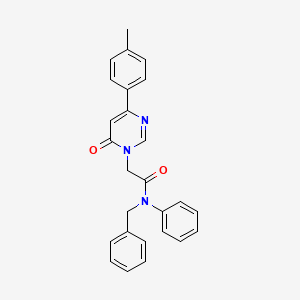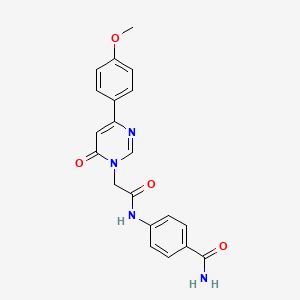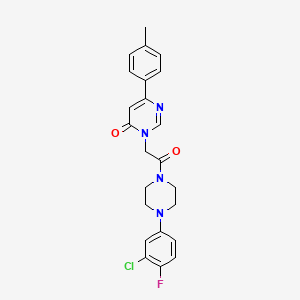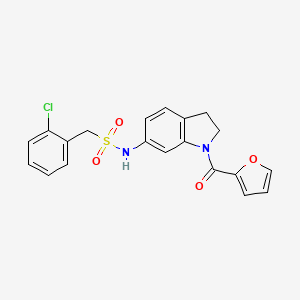
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
描述
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide, commonly known as CFIM, is a synthetic compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. CFIM has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In
科学研究应用
CFIM has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. CFIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CFIM has been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory bowel disease.
作用机制
The exact mechanism of action of CFIM is not fully understood, but it is thought to involve the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, CFIM may disrupt the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
CFIM has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CAIX, CFIM has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and III. CFIM has also been shown to inhibit the migration and invasion of cancer cells. In terms of physiological effects, CFIM has been shown to reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
CFIM has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are also limitations to the use of CFIM in lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on CFIM. One area of research could be to further elucidate its mechanism of action and its effects on cancer cells. This could involve studying its effects on other enzymes and pathways involved in cancer cell growth and survival. Another area of research could be to study its effects on other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis method of CFIM and to develop more potent and selective analogs.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCOICPEKWHLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



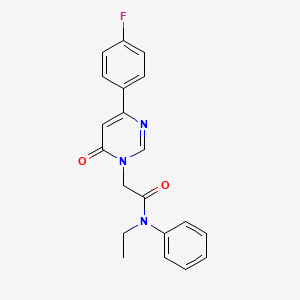
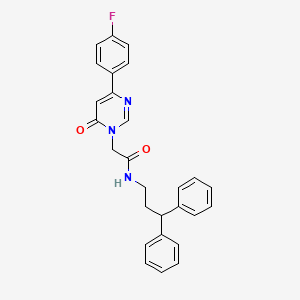
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3402450.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3402452.png)
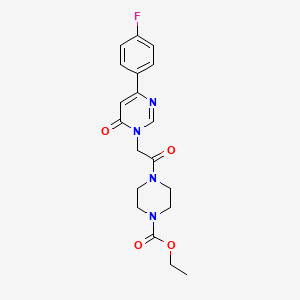
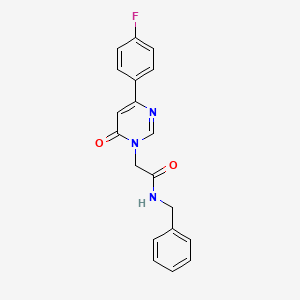
![N-([1,1'-biphenyl]-2-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402467.png)


![2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402478.png)
